molecular formula C42H79O9PS B1239847 Dioleoylphosphatidylthioglycerol CAS No. 91860-73-0

Dioleoylphosphatidylthioglycerol

Cat. No.: B1239847
CAS No.: 91860-73-0
M. Wt: 791.1 g/mol
InChI Key: IMPGJFFIJMOUSJ-XPWSMXQVSA-N
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Description

Dioleoylphosphatidylthioglycerol (DOPtG) is a synthetic phospholipid characterized by two oleoyl (18:1 cis-9) fatty acid chains esterified to a thioglycerol backbone. The substitution of an oxygen atom with sulfur in the glycerol moiety distinguishes it from conventional phosphatidylglycerols (PGs).

Properties

CAS No.

91860-73-0

Molecular Formula

C42H79O9PS

Molecular Weight

791.1 g/mol

IUPAC Name

[3-[hydroxy-(2-hydroxy-3-sulfanylpropoxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C42H79O9PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(44)48-36-40(37-50-52(46,47)49-35-39(43)38-53)51-42(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43,53H,3-16,21-38H2,1-2H3,(H,46,47)/b19-17+,20-18+

InChI Key

IMPGJFFIJMOUSJ-XPWSMXQVSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CS)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

dioleoylphosphatidylthioglycerol

Origin of Product

United States

Comparison with Similar Compounds

Dipalmitoylphosphatidylglycerol (DPPG)

  • Structure : Two saturated palmitoyl (16:0) chains attached to a glycerol-phosphate-glycerol head group.
  • Key Differences: Acyl Chains: DPPG’s saturated chains confer higher phase transition temperatures (~41°C) compared to DOPtG’s unsaturated oleoyl chains, which lower transition temperatures (<0°C) due to increased membrane fluidity .
  • Applications : DPPG is widely used in lung surfactant formulations, whereas DOPtG’s thio-modification may enhance stability in oxidative environments.

Dioleoylphosphatidylglycerol (DOPG)

  • Structure : Shares the same unsaturated oleoyl chains as DOPtG but lacks the sulfur substitution in the head group.
  • Key Differences :
    • Reactivity : The thioglycerol in DOPtG may increase susceptibility to nucleophilic attacks compared to DOPG’s oxygen-based head group.
    • Charge Distribution : Both compounds carry a negative charge at physiological pH, but DOPtG’s sulfur atom could modulate charge density or localization .
  • Biological Role : DOPG is critical in bacterial membranes and apoptosis signaling; DOPtG’s thio-modification might disrupt protein-lipid interactions in these pathways.

Dioleoylphosphatidylcholine (DOPC)

  • Structure : Features oleoyl chains but a zwitterionic choline head group instead of glycerol.
  • Key Differences :
    • Charge : DOPC is neutral at pH 7, whereas DOPtG is anionic, affecting their roles in membrane curvature and electrostatic interactions .
    • Phase Behavior : DOPC’s phase transition temperature (~-20°C) is comparable to DOPtG, but the latter’s sulfur atom may introduce packing defects in lipid bilayers.

Comparative Data Table

Compound Acyl Chains Head Group Molecular Weight (g/mol) Charge at pH 7 Phase Transition Temp (°C) Key Applications
Dioleoylphosphatidylthioglycerol 18:1 (Oleoyl) x2 Thioglycerol ~791 (estimated)* Negative <0 (estimated) Drug delivery, membrane studies
Dipalmitoylphosphatidylglycerol 16:0 (Palmitoyl) x2 Glycerol 721.02 Negative ~41 Lung surfactants, liposomes
Dioleoylphosphatidylglycerol 18:1 (Oleoyl) x2 Glycerol 775.04 Negative <0 Bacterial membrane models
Dioleoylphosphatidylcholine 18:1 (Oleoyl) x2 Choline 786.11 Zwitterionic ~-20 Liposome formulations, cell membranes

*Estimated based on DOPG’s molecular weight (775.04 g/mol) with added sulfur mass .

Research Findings and Implications

  • Synthesis Challenges : The synthesis of DOPtG likely mirrors methods for asymmetric PGs (e.g., H-phosphonate intermediates), but the thioglycerol moiety requires sulfur-specific coupling agents, as seen in lysobisphosphatidic acid synthesis .
  • Analytical Characterization : Chromatographic separation (HILIC-MS) and high-resolution mass spectrometry are critical for distinguishing DOPtG from DOPG, as sulfur substitution alters retention times and fragmentation patterns .
  • Biological Interactions: The thio-group may enhance DOPtG’s antioxidant properties or serve as a ligand for sulfur-binding proteins, offering novel applications in targeted drug delivery .

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